Carbamoylmethylsulfanyl Group Confers Unique Hydrogen-Bond Donor Capacity Compared with Benzylsulfanyl and Ethylsulfanyl Analogs
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,5-dichlorobenzamide possesses two hydrogen-bond donor (HBD) atoms (the amide –NH of the benzamide and the primary amide –NH2 of the carbamoylmethyl group), whereas the benzylsulfanyl analog (CAS 393567-95-8) and the ethylsulfanyl analog (CAS 355383-78-7) each contain only one HBD (the benzamide –NH). This additional HBD alters solubility and target-engagement capacity. The target compound also has six hydrogen-bond acceptors (HBA) versus three for the ethylsulfanyl analog [1]. These differences are quantifiable through PubChem-computed properties.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (PubChem CID 7191312) |
| Comparator Or Baseline | CAS 393567-95-8: 1; CAS 355383-78-7: 1 (inferred from structures) |
| Quantified Difference | +1 HBD relative to benzylsulfanyl and ethylsulfanyl analogs |
| Conditions | Computed property; standard PubChem descriptor calculation (Cactvs 3.4.8.18) [1] |
Why This Matters
An additional hydrogen-bond donor directly impacts aqueous solubility, target binding, and the compound's suitability for fragment-based drug design or bioconjugation.
- [1] PubChem Compound Summary for CID 7191312, N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide. National Center for Biotechnology Information (2026). View Source
